Product packaging for 2-Azaspiro[3.3]heptan-6-one(Cat. No.:)

2-Azaspiro[3.3]heptan-6-one

Cat. No.: B8088547
M. Wt: 111.14 g/mol
InChI Key: PEDCOKAJSPIIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Strained Spiro Heterocycles in Contemporary Organic and Medicinal Chemistry

The introduction of heteroatoms, such as nitrogen or oxygen, into the spiro[3.3]heptane framework gives rise to strained spiro heterocycles. These compounds have gained significant traction in medicinal chemistry as they can act as bioisosteres for more common, often planar, ring systems like benzene (B151609) or cyclohexane. rsc.orgrsc.orgacs.org The constrained nature of these spirocycles offers several advantages:

Improved Physicochemical Properties: The three-dimensional structure can lead to enhanced solubility, metabolic stability, and target selectivity. rsc.org

Novel Chemical Space: They provide access to novel molecular shapes and vector orientations for substituent placement, a concept often referred to as "escaping flatland" in drug design. rsc.orgresearchgate.net

Bioisosteric Replacement: Strained spiro heterocycles can mimic the spatial arrangement of functional groups in known drugs, potentially leading to new intellectual property and improved pharmacological profiles. rsc.orgresearchgate.netresearchgate.net For instance, the 2-oxa-6-azaspiro[3.3]heptane unit has been proposed as a surrogate for morpholine (B109124). thieme.de

The interest in these scaffolds is underscored by the more than 300 patents reporting their applications in medicinal chemistry projects. researchgate.net

2-Azaspiro[3.3]heptan-6-one: A Key Spirocyclic Scaffold in Synthetic and Drug Discovery Endeavors

Within the diverse family of spiro[3.3]heptanes, this compound stands out as a particularly valuable building block. Its structure, featuring a nitrogen atom in one ring and a ketone group in the other, offers versatile handles for chemical modification. This allows for the synthesis of a wide array of derivatives with tailored properties.

The synthesis of the core 2-azaspiro[3.3]heptane scaffold and its derivatives has been a subject of considerable research. nih.govacs.orgnih.gov For example, a practical, divergent synthetic approach has been developed for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov The construction of the two cyclobutane (B1203170) rings often involves sequential ring closure reactions. nih.gov

The utility of this compound and its derivatives extends to their application as key intermediates in the synthesis of complex molecules and as scaffolds in drug discovery. smolecule.com For instance, derivatives of 2-azaspiro[3.3]heptane are being explored for their potential as linkers in PROTACs (Proteolysis Targeting Chimeras), a novel class of drugs designed to degrade specific proteins. sigmaaldrich.com

Below is a table summarizing the key properties of this compound and a related derivative.

Compound NameMolecular FormulaKey Structural FeaturesPotential Applications
This compoundC₆H₉NOSpirocyclic core with a ketone and an amineBuilding block for complex molecules, drug discovery scaffold
2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetateC₈H₁₀F₃NO₂Trifluoroacetate group enhances reactivityIntermediate in organic synthesis, potential in cancer research

The continued exploration of this compound and its analogs is poised to unlock new possibilities in the design and synthesis of next-generation therapeutics and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B8088547 2-Azaspiro[3.3]heptan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-1-6(2-5)3-7-4-6/h7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCOKAJSPIIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 2 Azaspiro 3.3 Heptan 6 One Core

Cycloaddition Approaches for Spiro[3.3]heptane Construction

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and atom-economical method for the direct construction of four-membered rings. These strategies are highly valued for their ability to rapidly build molecular complexity and establish the spirocyclic core of 2-azaspiro[3.3]heptan-6-one in a single or a few steps.

[2+2] Cycloadditions

The thermal [2+2] cycloaddition between an alkene and an isocyanate is a well-established method for the synthesis of β-lactams (2-azetidinones). This approach can be adapted to construct the spiro[3.3]heptane system. A key strategy involves the reaction of an endocyclic alkene, such as methylenecyclobutane, with a suitable isocyanate.

One notable example demonstrates the synthesis of 1-azaspiro[3.3]heptanes, a constitutional isomer of the target framework, through a key thermal [2+2] cycloaddition step. researchgate.net In this synthesis, the reaction occurs between endocyclic alkenes and chlorosulfonyl isocyanate (Graf isocyanate, ClO2S-NCO) to generate spirocyclic β-lactams. researchgate.net The resulting β-lactam ring is a critical component of the azaspiro[3.3]heptane structure. Subsequent reduction of this lactam carbonyl group can yield the corresponding azaspiro[3.3]heptane. researchgate.net This methodology highlights the utility of thermal cycloadditions in creating the fundamental spirocyclic β-lactam precursor to the desired azaspiro[3.3]heptane core.

Reactant 1Reactant 2Product TypeReference
Endocyclic AlkeneChlorosulfonyl IsocyanateSpirocyclic β-lactam researchgate.net

A more direct and concise route to the this compound core utilizes a [2+2] cycloaddition with a ketene, specifically dichloroketene. This method has been successfully employed in a three-step synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

The key step in this sequence is the reaction of dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, with a protected 3-methyleneazetidine derivative (tert-butyl 3-methyleneazetidine-1-carboxylate). This cycloaddition directly forms the spiro[3.3]heptane skeleton with a dichlorinated cyclobutanone (B123998) ring. The subsequent removal of the chlorine atoms is achieved through reductive dechlorination using zinc dust in acetic acid, yielding the target 6-oxo-2-azaspiro[3.3]heptane product. This approach is scalable and provides the desired compound in good yield. nih.gov

OlefinKetene SourceKey StepsFinal ProductReference
tert-butyl 3-methyleneazetidine-1-carboxylateTrichloroacetyl chloride / Zinc[2+2] Cycloaddition, Reductive Dechlorinationtert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate nih.gov

Modern photochemical methods offer mild and efficient alternatives for constructing complex molecular architectures. Visible light-mediated energy transfer catalysis has emerged as a powerful tool for enabling [2+2] cycloadditions to form spirocyclic compounds. nih.gov This strategy is part of a broader effort to develop synthetic methods that provide access to unique and densely functionalized spiro compounds for applications in drug discovery, such as in DNA-encoded library technology (DELT). nih.gov

This photocatalytic approach can be used to generate complex three-dimensional scaffolds from aromatic compounds through dearomative spirocyclization. researchgate.net The process often involves the excitation of a photocatalyst, such as an iridium complex, which then transfers energy to a substrate, initiating a radical cascade that leads to spirocyclization. researchgate.netdigitellinc.com While not yet reported for the direct synthesis of this compound itself, this methodology has been successfully applied to create related azaspiro[3.3]heptane surrogates and other unique 2-oxa-1-azabicyclo[3.2.0]heptanes, demonstrating its potential for accessing this class of spirocycles under mild reaction conditions. nih.gov

Catalysis TypeKey ProcessApplicationReference
Visible Light PhotocatalysisEnergy Transfer Sensitization[2+2] Cycloaddition for azaspiro compounds nih.gov
Iridium-based PhotocatalysisDearomative SpirocyclizationFormation of spirocyclic motifs researchgate.netdigitellinc.com

Multistep Synthesis Routes to this compound

In addition to cycloaddition strategies that form both rings simultaneously or in a tandem fashion, multistep sequences that construct the cyclobutane (B1203170) and azetidine (B1206935) rings sequentially provide a robust and often more flexible approach to the this compound core.

Sequential Construction of Cyclobutane and Azetidine Rings

The synthesis begins with the formation of a substituted cyclobutane ring. This is followed by a series of functional group manipulations to install the necessary precursors for the azetidine ring formation. The key final step in forming the spirocyclic core is an intramolecular cyclization to construct the azetidine ring, thus completing the 2-azaspiro[3.3]heptane skeleton. This method, while less convergent than cycloaddition approaches, allows for greater control over stereochemistry and the introduction of diverse functionalities on either ring, providing access to a range of synthetically useful and orthogonally protected 2-azaspiro[3.3]heptane analogs. mdpi.com

StrategyStarting Material TypeKey Ring FormationOverall Yield (example)Reference
Sequential SynthesisCyclobutane precursorIntramolecular azetidine formation19% over 8 steps mdpi.com

Tribromopentaerythritol-based Pathways for Spiroazetidine Formation

The construction of the spirocyclic core of azaspiro[3.3]heptane derivatives can be efficiently achieved using precursors derived from pentaerythritol, such as tribromoneopentyl alcohol (TBNPA). This commercially available flame retardant serves as a cost-effective starting material for building the strained four-membered rings of the spiroazetidine system. nih.govacs.org

A notable strategy involves a double cyclization reaction. For instance, in the synthesis of related 2-oxa-6-azaspiro[3.3]heptane systems, TBNPA is treated with a nitrogen source, such as p-toluenesulfonamide, in a reaction that simultaneously forms both the oxetane and the N-tosyl-protected azetidine rings. acs.org This pathway highlights the utility of a single precursor to generate the complex bicyclic structure in a highly efficient manner. The key transformation relies on the intramolecular displacement of the bromide leaving groups by the oxygen and nitrogen nucleophiles. This approach avoids the separate, sequential construction of each ring, thereby streamlining the synthetic process. nih.govacs.org

Table 1: Key Reagents in Tribromopentaerythritol-based Pathways

Starting MaterialKey ReagentRing System FormedProtecting Group
Tribromoneopentyl alcohol (TBNPA)p-Toluenesulfonamide2-Oxa-6-azaspiro[3.3]heptaneTosyl (Ts)
Tribromoneopentyl alcohol (TBNPA)Sodium hydroxide3,3-Bis(bromomethyl)oxetaneN/A

This table illustrates reagents used in the synthesis of the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold, a common strategy adapted for azaspirocycles.

Reductive Amination Protocols for Azaspiro Ring Systems

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of amines, including complex cyclic systems. researchgate.netorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method has been successfully applied to the synthesis of 2,6-diazaspiro[3.3]heptanes, demonstrating its applicability to the construction of the azaspiro core. researchgate.net

The process is amenable to both large-scale synthesis and the creation of chemical libraries due to its high yields and operational simplicity. researchgate.net The choice of reducing agent is critical and can be tailored to the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source under transfer hydrogenation conditions has also been shown to be effective for producing primary amines. organic-chemistry.org This approach provides a direct route to the amine functionality integral to the this compound structure.

Reductive Transformations in Core Synthesis

Lithium Aluminum Hydride-Mediated Reductions of Precursors

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles. davuniversity.orgorganic-chemistry.orgorganicreactions.org In the context of this compound synthesis, LAH can be employed to reduce precursor molecules containing functional groups like amides or esters to generate the required amine or alcohol moieties. davuniversity.orgrushim.ru

For example, a precursor containing a lactam (a cyclic amide) within the spirocyclic framework could be reduced with LAH to form the corresponding azetidine ring. The reduction of amides to amines is a common transformation facilitated by LAH. davuniversity.org The reaction proceeds via the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon of the functional group being reduced. davuniversity.org Due to its high reactivity, especially with water and other protic solvents, reactions involving LAH are conducted in anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether. davuniversity.orgorgsyn.org While highly effective, the strength of LAH necessitates careful consideration of functional group compatibility in complex molecules, often requiring the use of protecting groups for sensitive functionalities. rushim.ru

Table 2: Functional Group Reductions with Lithium Aluminum Hydride

Functional GroupProductHydride Equivalents Consumed
EsterAlcohol2
AmideAmine2
Carboxylic AcidAlcohol3
NitrileAmineNot specified

Data sourced from general principles of LAH reductions. davuniversity.org

Catalytic Hydrogenation for Amine Generation

Catalytic hydrogenation is a cornerstone of amine synthesis, valued for its efficiency and environmental friendliness, often utilizing molecular hydrogen (H₂) as the reductant. researchgate.netmissouri.edu This method is particularly effective for the reduction of imines and enamines to amines, which can be a key step in the formation or functionalization of the azaspiro ring system. researchgate.netbohrium.com Asymmetric catalytic hydrogenation, employing chiral transition-metal complexes, offers a powerful strategy for establishing stereocenters with high enantioselectivity, which is crucial in the synthesis of chiral drug candidates. researchgate.netcore.ac.uk

The process typically involves a metal catalyst, such as palladium, platinum, or rhodium, supported on a material like carbon (e.g., Pd/C). missouri.edu In the synthesis of azaspiro[3.3]heptane derivatives, catalytic hydrogenation can be used to reduce a precursor imine, formed via condensation, to the saturated azetidine ring. Furthermore, this method is instrumental in protecting group strategies; for example, benzyl (Bn) and benzyloxycarbonyl (Cbz) protecting groups are readily cleaved by hydrogenolysis, a specific type of hydrogenation, to unmask the free amine. missouri.edutotal-synthesis.com This dual utility makes catalytic hydrogenation a versatile tool in the synthetic chemist's arsenal. youtube.com

Strategic Considerations in this compound Synthesis

Role of Protecting Group Chemistries (e.g., Boc, Tosyl, Cbz, Benzyl)

The synthesis of complex molecules like this compound often requires a sophisticated strategy involving the use of protecting groups to temporarily mask reactive functional groups. organic-chemistry.org Protecting the azetidine nitrogen is crucial to prevent unwanted side reactions during the construction and modification of the cyclobutane ring. The choice of protecting group is dictated by its stability to various reaction conditions and the specific methods required for its selective removal. uchicago.edu

Boc (tert-Butoxycarbonyl): The Boc group is widely used due to its stability under basic and nucleophilic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions. The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the direct application of this protecting group to the target scaffold. researchgate.net

Tosyl (Ts): The p-toluenesulfonamide (tosyl) group is a robust protecting group, stable to a wide range of conditions. As mentioned, it has been employed in syntheses starting from TBNPA, where it facilitates ring closure to form the N-tosyl azetidine. acs.org Its removal often requires strong reducing agents.

Cbz (Benzyloxycarbonyl): Also known as the Z-group, Cbz is stable to both acidic and basic conditions, making it orthogonal to groups like Boc. total-synthesis.com It is introduced using benzyl chloroformate (Cbz-Cl). The primary method for Cbz deprotection is catalytic hydrogenolysis (H₂/Pd-C), which cleaves the group to release the free amine, toluene, and carbon dioxide. missouri.edutotal-synthesis.com

Benzyl (Bn): The benzyl group can be installed via alkylation with a benzyl halide. Similar to the Cbz group, it is most commonly removed by catalytic hydrogenolysis. The compound 2-Benzyl-2-azaspiro[3.3]heptan-6-one is a known derivative where the nitrogen is protected by a benzyl group. bldpharm.com

The selection of an appropriate protecting group is a critical tactical decision in a multi-step synthesis, enabling chemoselective transformations on other parts of the molecule while the protected amine remains intact. organic-chemistry.org

Table 3: Common Protecting Groups in this compound Synthesis

Protecting GroupAbbreviationCommon Deprotection Method(s)Orthogonal To
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)Cbz, Fmoc
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis (H₂/Pd-C)Boc, Fmoc
BenzylBnCatalytic Hydrogenolysis (H₂/Pd-C)Boc
p-ToluenesulfonylTosyl, TsStrong reducing agents (e.g., Na/NH₃)Boc, Cbz

This table summarizes the characteristics of protecting groups relevant to the synthesis of the target compound. acs.orgtotal-synthesis.comresearchgate.net

Impact of Salt Formation on Synthetic Processes and Handling (e.g., Hydrochloride, Sulfonate)

The formation of salts, such as hydrochloride or sulfonate salts, can significantly influence the synthetic process and handling of this compound. While the freebase form of the compound may be suitable for certain applications, conversion to a salt can offer several advantages, particularly in terms of stability, purification, and ease of handling.

Hydrochloride Salts: The hydrochloride salt of the parent 2-azaspiro[3.3]heptane is a known compound. nih.govsigmaaldrich.com The formation of a hydrochloride salt of this compound would be achieved by treating the freebase with hydrochloric acid. This process typically results in a crystalline solid that is more stable and less prone to degradation than the freebase. The solid nature of the salt facilitates isolation and purification through techniques like filtration and recrystallization. However, the introduction of an acidic medium requires careful consideration of the stability of the ketone functionality and any protecting groups present in the molecule.

Sulfonate Salts: Sulfonate salts, such as those formed with methanesulfonic acid or p-toluenesulfonic acid, are another option for improving the physicochemical properties of amine-containing compounds. For the related 2-oxa-6-azaspiro[3.3]heptane, sulfonate salts have been shown to be stable, crystalline, and more soluble than other salt forms. thieme.de This suggests that forming a sulfonate salt of this compound could offer similar benefits. The choice of the sulfonic acid can be tailored to optimize the salt's properties, such as its crystallinity and solubility in various solvents.

Salt FormPotential AdvantagesKey Considerations
Hydrochloride - Improved stability- Potential for acid-catalyzed side reactions
- Crystalline solid, easy to handle- May require specific solvent systems for crystallization
- Facilitates purification- Compatibility with protecting groups
Sulfonate - Enhanced stability and solubility- Selection of the appropriate sulfonic acid
- Crystalline nature- Potential for different polymorphs
- Can improve downstream processing- Removal of residual acid

Scalability and Process Optimization Strategies for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on scalability and process optimization. Two scalable synthetic routes to a protected form, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been reported, providing a foundation for large-scale manufacturing. acs.orgnih.govacs.orgresearchgate.net

One efficient and scalable approach involves a [2+2] cycloaddition reaction. acs.orgacs.orgresearchgate.net This key step was successfully performed on a 100-gram scale, indicating its potential for further scale-up. acs.org Process optimization for such a route would involve a detailed study of reaction parameters to maximize yield and minimize impurities. A Design of Experiments (DoE) approach could be employed to systematically investigate variables such as temperature, concentration, catalyst loading, and reaction time. acs.org For instance, in the synthesis of a related azaspiro[3.3]heptane derivative, a two-level full factorial DoE was used to optimize the key alkylation step. acs.org

Key strategies for process optimization in the industrial production of this compound would include:

Raw Material Sourcing and Cost: Identifying reliable and cost-effective sources for starting materials is critical for economic viability.

Reagent and Solvent Selection: Prioritizing the use of safer, more environmentally friendly, and easily recoverable solvents and reagents.

Process Safety: Conducting thorough hazard evaluations of all reaction steps and implementing appropriate safety measures.

Telescoping of Reactions: Combining multiple synthetic steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste.

Crystallization and Polymorphism: Developing robust crystallization procedures to ensure consistent product quality and control of the final physical form.

Impurity Profiling: Identifying and controlling the formation of process-related impurities to meet regulatory requirements.

A comparative overview of two reported scalable routes to a protected this compound is presented below:

Synthetic RouteKey FeaturesReported ScalePotential for Optimization
Route 1: Stepwise Construction - Starts from readily available 1,3-dibromopropane derivative. acs.orgacs.org- Multi-gram scale- Optimization of each of the seven steps.
- Involves formation of the cyclobutane ring followed by the azetidine ring. acs.orgacs.org- Potential for telescoping some of the steps.
Route 2: [2+2] Cycloaddition - Utilizes a [2+2] cycloaddition of a dichloroketene with an azetidine olefin. acs.orgacs.orgresearchgate.net- 100-gram scale for the key cycloaddition. acs.org- Further optimization of the cycloaddition conditions.
- More convergent and shorter route. acs.orgacs.org- Investigation of alternative ketene precursors.

Strain-Release Transformations as Synthetic Tools (e.g., from Azabicyclo[1.1.0]butanes)

Strain-release transformations of highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) offer a powerful and increasingly utilized strategy for the synthesis of complex azetidine-containing scaffolds, including spirocycles. nih.govarkat-usa.orgnih.gov The inherent ring strain of the ABB fragment provides a strong thermodynamic driving force for ring-opening and subsequent functionalization.

A general approach involves the generation of an ABB-ketone precursor, which can then undergo an electrophile-induced spirocyclization. nih.govbris.ac.uk The synthesis of various azetidine-containing spirocycles has been achieved through the reaction of lithiated ABB with precursors such as Weinreb amides or esters bearing a protected alcohol. nih.govbris.ac.uk The resulting ABB-ketone can then be treated with an electrophile to trigger an intramolecular spirocyclization. bris.ac.uk

While the direct synthesis of this compound via this method has not been explicitly detailed, the existing literature provides a clear blueprint for its potential synthesis. The key would be the selection of an appropriate precursor that, upon reaction with lithiated ABB and subsequent cyclization, would yield the desired cyclobutanone ring.

The general mechanism for this transformation can be summarized as follows:

Formation of the ABB-ketone precursor: Reaction of a suitable electrophile (e.g., a protected hydroxy-functionalized Weinreb amide or ester) with lithiated azabicyclo[1.1.0]butane.

Electrophilic activation: Treatment of the ABB-ketone with an electrophile (e.g., a Lewis acid or an activating agent for the nitrogen atom).

Strain-release and spirocyclization: The electrophilic activation induces the opening of the strained ABB ring, followed by an intramolecular attack of a nucleophilic moiety to form the new spirocyclic ring system.

This methodology has been successfully applied to the synthesis of a variety of spiro-azetidines with different ring sizes. nih.gov The choice of the tether connecting the ketone and the protected nucleophile in the initial precursor dictates the size of the newly formed ring.

Precursor TypeResulting SpirocycleKey TransformationReference
Silyl-protected alcohol-containing Weinreb amides/estersAzetidine-containing spirocycles with varying ring sizesElectrophile-induced spirocyclization-desilylation nih.govbris.ac.uk
ABB-tethered (hetero)arylsAzetidine spiro-tetralinsStrain-release-driven Friedel–Crafts spirocyclization nih.gov

This strain-release strategy represents a modular and efficient approach for the construction of complex spirocyclic systems and holds significant promise for the synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization of the 2 Azaspiro 3.3 Heptan 6 One Core

Transformative Reactions of the Spirocyclic System

The unique spirocyclic structure of 2-azaspiro[3.3]heptan-6-one undergoes a variety of transformative reactions, including oxidation, reduction, substitution, and ring rearrangements. These reactions are key to modifying the core structure and accessing a wide array of derivatives.

Oxidation Reactions

Oxidation reactions targeting the this compound core can be directed at either the nitrogen atom of the azetidine (B1206935) ring or at functional groups introduced onto the scaffold.

Conversion of Hydroxyl to Carbonyl: A primary route to synthesizing the target ketone involves the oxidation of the corresponding alcohol. In a reported synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the precursor alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is oxidized using Dess-Martin periodinane (DMP) to yield the desired ketone in good yield. researchgate.net This transformation is a critical step in creating the C-6 carbonyl functionality, which then serves as a handle for further derivatization. Similarly, Dess-Martin periodinane has been effectively used to convert related BOC-protected hydroxymethyl derivatives of 2-azaspiro[3.3]heptane into the corresponding aldehydes. univ.kiev.ua

Nitrogen Oxidation: While specific examples for the this compound core are not extensively documented, the secondary amine of the azetidine ring is, in principle, susceptible to oxidation to form nitroxide radicals or other oxidized nitrogen species, depending on the chosen reagents and reaction conditions. Such reactions are common for cyclic amines and would introduce new reactive possibilities to the scaffold.

Reduction Reactions

Reduction reactions offer powerful methods to modify the core structure, particularly by transforming the carbonyl group or a related β-lactam precursor.

Carbonyl Group Reduction: The ketone at the C-6 position can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation, converting the carbonyl to a hydroxyl group. masterorganicchemistry.comchemguide.co.ukumn.edu This reaction changes the electronic properties and geometry of the molecule, converting a planar carbonyl center into a tetrahedral stereocenter and providing a new site for functionalization.

β-Lactam Ring to Amines: In synthetic routes leading to azaspiro[3.3]heptane systems, the reduction of a spirocyclic β-lactam intermediate is a key step. researchgate.net Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or alane are commonly employed to reduce the amide bond within the β-lactam to the corresponding amine, thereby forming the saturated azetidine ring. researchgate.netmasterorganicchemistry.comresearchgate.net This method is fundamental in constructing the core 2-azaspiro[3.3]heptane framework from precursors obtained via [2+2] cycloaddition reactions. researchgate.net Other reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), are also known to be effective for the chemoselective reduction of lactams to cyclic amines. organic-chemistry.org

Reaction Type Substrate Reagent(s) Product
Carbonyl ReductionThis compoundSodium Borohydride (NaBH₄)2-Azaspiro[3.3]heptan-6-ol
β-Lactam ReductionSpirocyclic β-lactam precursorLithium Aluminum Hydride (LiAlH₄) or Alane2-Azaspiro[3.3]heptane derivative

Nucleophilic and Electrophilic Substitution Pathways at Ring Positions

The nitrogen atom and the carbon atoms adjacent to the carbonyl group are primary sites for substitution reactions.

Nucleophilic Substitution: The secondary amine of the azetidine ring is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation and N-acylation are common transformations used to introduce substituents onto the nitrogen atom, a key strategy for modulating the compound's biological activity and physicochemical properties.

Electrophilic Substitution (via Enolates): The α-carbons (C-5 and C-7) adjacent to the C-6 ketone can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides) in α-alkylation reactions. youtube.com This allows for the regioselective introduction of substituents on the cyclobutane (B1203170) ring, providing a direct pathway to C-5 or C-7 functionalized derivatives.

Ring Transformation Dynamics

The significant ring strain inherent in the spiro[3.3]heptane system, which consists of two fused four-membered rings, makes it susceptible to ring transformation reactions. These reactions are often driven by the release of this strain energy.

Ring Expansion: Strained spirocyclic systems can undergo rearrangement reactions, such as semipinacol rearrangements, that lead to ring expansion. For instance, intermediates like 1-bicyclobutylcyclopropanols have been shown to rearrange in the presence of acid to form spiro[3.3]heptan-1-ones, driven by the relocation of strain. nih.gov When functionalized with groups that can stabilize a carbocation, similar spiro systems can undergo facile ring expansion to form larger rings, such as cyclopentanones. nih.gov

Ring Opening: The strained four-membered rings of the azaspiro[3.3]heptane core can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. This reactivity can be exploited to generate highly functionalized, non-spirocyclic structures.

Functionalization and Diversification Strategies

Strategic functionalization of the this compound core is essential for its application in drug discovery. The ability to selectively introduce substituents at specific positions on either the azetidine or cyclobutane ring allows for fine-tuning of the molecule's properties.

Regioselective Functionalization of Cyclobutane and Azetidine Moieties

Regioselectivity is key to building molecular complexity from the this compound scaffold. mdpi.com Different positions on the ring system exhibit distinct reactivity, enabling selective modifications.

Functionalization at C-6: The carbonyl group at C-6 is a versatile functional handle. Beyond the reduction to an alcohol, it can participate in reactions such as reductive amination to introduce amino groups, Wittig reactions to form exocyclic double bonds, and the formation of cyanohydrins, opening pathways to a wide range of C-6 substituted derivatives.

Functionalization at C-3: The C-3 position on the azetidine ring, while less reactive than the nitrogen atom, can be targeted for functionalization. Synthetic strategies that build the ring system from functionalized precursors are often employed to introduce substituents at this position.

Functionalization at the Azetidine Nitrogen (N-2): As previously mentioned, the nitrogen atom is a primary site for diversification. It can be functionalized through various reactions, including Buchwald-Hartwig amination to form N-aryl derivatives, acylation to form amides, and reductive amination. acs.org This position is often modified to modulate properties like solubility, basicity, and target engagement.

Position Reaction Type Reagents/Conditions Resulting Functional Group
N-2N-AlkylationAlkyl halide, BaseTertiary Amine
N-2N-AcylationAcyl chloride, BaseAmide
N-2N-ArylationAryl halide, Pd catalystN-Aryl Amine
C-5 / C-7α-AlkylationLDA, then Alkyl halideAlkyl group
C-6ReductionNaBH₄Hydroxyl group
C-6Reductive AminationAmine, NaBH₃CNAmino group

N-Functionalization and Reactivity of the Nitrogen Atom

The secondary amine nitrogen within the this compound core is a key site for molecular diversification, offering a nucleophilic handle for the introduction of a wide array of substituents. This N-functionalization is crucial for modulating the physicochemical properties of the resulting compounds, such as lipophilicity and basicity, which in turn can influence their pharmacokinetic profiles.

The reactivity of the nitrogen atom allows for standard amine chemistries, including alkylation, acylation, sulfonylation, and reductive amination. A common strategy to facilitate further synthetic transformations and to modulate reactivity is the protection of the nitrogen atom, frequently with a tert-butyloxycarbonyl (Boc) group. This produces N-Boc-2-azaspiro[3.3]heptan-6-one, a versatile intermediate for more complex synthetic endeavors.

Research has demonstrated the synthesis of various functionalized derivatives starting from the 2-azaspiro[3.3]heptane core. For instance, 2-azaspiro[3.3]heptane-1-carboxylic acid has been subjected to chemical transformations to yield a number of functionalized derivatives, highlighting the accessibility of the nitrogen for modification. univ.kiev.ua The introduction of different functional groups through N-functionalization allows for the incorporation of these spirocyclic scaffolds into bioactive compounds in diverse ways. univ.kiev.ua

An analysis of N-linked 2-azaspiro[3.3]heptanes has shown that such modifications can influence the lipophilicity, as measured by logD7.4. nih.gov Unlike other azaspiro[3.3]heptane analogs that tend to decrease lipophilicity, N-linked derivatives can increase it, a factor to be considered in drug design. nih.gov

Table 1: Examples of N-Functionalization Reactions on the 2-Azaspiro[3.3]heptane Scaffold

Reagent/ConditionProduct TypeReference
Di-tert-butyl dicarbonate (Boc)₂ON-Boc protected amine uniba.it
Alkyl halide (R-X)N-Alkyl derivative univ.kiev.ua
Acyl chloride (RCOCl)N-Acyl derivative univ.kiev.ua
Sulfonyl chloride (RSO₂Cl)N-Sulfonyl derivative uniba.it
Aldehyde/Ketone, reducing agentN-Alkyl derivative (reductive amination) univ.kiev.ua

Organometallic Approaches for Introducing Substituents (e.g., Grignard, Organolithium Methods)

The carbonyl group at the 6-position of the this compound core presents an electrophilic site amenable to attack by various carbon nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. These classic carbon-carbon bond-forming reactions provide a direct route to tertiary alcohols, significantly increasing the structural complexity and three-dimensionality of the scaffold.

The general reaction involves the nucleophilic addition of the organometallic reagent (R-MgX or R-Li) to the ketone. This process transforms the sp²-hybridized carbonyl carbon into a sp³-hybridized center, creating a new stereocenter. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding tertiary alcohol.

The choice of the organometallic reagent (R group) can be varied extensively, allowing for the introduction of alkyl, vinyl, alkynyl, or aryl moieties at the 6-position. This versatility is a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry.

While specific examples of Grignard and organolithium additions to this compound are not extensively detailed in the provided literature, the reactivity is well-established for ketones in general. leah4sci.comorganic-chemistry.org The reaction is expected to proceed readily, though the sterically constrained nature of the spirocyclic core might influence the facial selectivity of the nucleophilic attack.

It is important to note that the secondary amine in the this compound backbone is acidic and will react with these highly basic organometallic reagents. Therefore, protection of the nitrogen atom, for instance as its N-Boc derivative, is a prerequisite for the successful addition of organometallic reagents to the ketone.

Table 2: Predicted Products from Organometallic Addition to N-Protected this compound

Organometallic ReagentR GroupProduct Type
Methylmagnesium bromide (CH₃MgBr)MethylTertiary alcohol
Phenyllithium (C₆H₅Li)PhenylTertiary alcohol
Vinylmagnesium bromide (CH₂=CHMgBr)VinylTertiary alcohol
Ethynyllithium (HC≡CLi)EthynylTertiary alcohol

Multicomponent Reactions for Scaffold Diversification (e.g., Passerini and Ugi Reactions)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products that incorporate portions of all starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that are well-suited for the diversification of scaffolds containing a ketone functionality, such as this compound. wikipedia.orgwikipedia.org

The Passerini reaction is a three-component reaction involving a ketone, a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When applied to N-protected this compound, this reaction would lead to the formation of a highly functionalized product with a new ester and amide group at the 6-position. The reaction is typically performed in aprotic solvents and is known for its high atom economy. wikipedia.org

The Ugi reaction is a four-component reaction that brings together a ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org This reaction offers even greater potential for structural diversity, as four points of variation can be independently modified. Using N-protected this compound as the ketone component would result in complex, peptide-like structures appended to the spirocyclic core. The Ugi reaction is generally very rapid and proceeds in polar solvents like methanol. wikipedia.org

Research has demonstrated that four-membered heterocyclic ketones, such as 3-oxoazetidine derivatives, are excellent substrates for both Passerini and Ugi reactions, providing access to pharmaceutically relevant scaffolds in good to high yields. nih.gov For instance, the Passerini reaction of an N-protected 3-oxoazetidine with benzoic acid and tosylmethyl isocyanide has been shown to proceed efficiently. nih.gov Similarly, the Ugi reaction of the same ketone with an amine, a carboxylic acid, and an isocyanide can be optimized to favor the formation of the Ugi product. nih.gov These findings strongly support the applicability of these MCRs to the this compound core for rapid library synthesis and scaffold diversification.

Table 3: Components and Products of Passerini and Ugi Reactions with this compound

ReactionComponentsGeneral Product Structure
PasseriniThis compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC)α-acyloxy amide
UgiThis compound, Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC)bis-amide

Palladium-Catalyzed Cross-Coupling and Aryl Amination Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the unsubstituted this compound core is not straightforward, derivatives of this scaffold can be employed in a variety of such transformations, including the Buchwald-Hartwig amination and Heck and Suzuki reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org In the context of the this compound scaffold, the secondary amine can act as the nucleophilic partner in a coupling reaction with an aryl or heteroaryl halide. This would lead to N-arylated this compound derivatives. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners. wikipedia.org

For Suzuki and Heck reactions , the this compound core would first need to be functionalized with a halide or a triflate to act as the electrophilic partner, or with a boronic acid/ester for the Suzuki coupling. For instance, if a halogenated derivative of the scaffold were prepared, it could then undergo a Suzuki reaction with an aryl or vinyl boronic acid to form a new carbon-carbon bond. masterorganicchemistry.com The Heck reaction would similarly allow for the coupling of a halogenated this compound derivative with an alkene. wikipedia.org

These palladium-catalyzed methods offer a versatile platform for introducing aryl and vinyl substituents onto the this compound scaffold, significantly expanding the accessible chemical space for this privileged structural motif.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

ReactionCoupling PartnersBond Formed
Buchwald-Hartwig AminationThis compound + Aryl HalideC(spiro)-N-C(aryl)
Suzuki CouplingHalogenated this compound + Aryl/Vinyl Boronic AcidC(spiro)-C(aryl/vinyl)
Heck CouplingHalogenated this compound + AlkeneC(spiro)-C(alkenyl)

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis forms the bedrock of structural confirmation for newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer a detailed picture of the molecular framework. For 2-azaspiro[3.3]heptan-6-one, these analyses are typically performed on its N-Boc protected derivative, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which facilitates its synthesis and purification.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR spectra provide information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. For tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the key proton signals are observed for the methylene (B1212753) groups of the azetidine (B1206935) and cyclobutanone (B123998) rings, as well as the characteristic singlet for the tert-butyl protecting group.

¹³C-NMR spectroscopy reveals the number of distinct carbon environments within the molecule. The spectrum for the N-Boc protected compound is distinguished by the presence of a signal for the ketonic carbonyl carbon, the carbamate (B1207046) carbonyl carbon, the quaternary spiro-carbon, and the various methylene carbons of the two rings.

Detailed spectral data from the seminal synthesis by Meyers et al. are presented below:

Spectroscopic Data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
¹H-NMR (400 MHz, CDCl₃)δ 4.08 (s, 4H), 3.03 (s, 4H), 1.45 (s, 9H)
¹³C-NMR (100 MHz, CDCl₃)δ 214.3, 156.2, 80.0, 57.0, 52.6, 36.3, 28.5

The simplicity of the ¹H-NMR spectrum, showing only three singlets, is indicative of the molecule's high degree of symmetry. The four protons on the azetidine ring are equivalent, as are the four protons on the cyclobutanone ring.

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. The technique measures the mass-to-charge ratio (m/z) to a high degree of precision.

For tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the molecular formula is C₁₁H₁₇NO₃. The expected exact mass can be calculated from the masses of its constituent isotopes. HRMS analysis confirms this formula by finding an experimental m/z value that matches the theoretical value to within a few parts per million (ppm).

HRMS Data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Molecular Formula C₁₁H₁₇NO₃
Calculated Monoisotopic Mass 211.12084 Da
Experimental Value [M+H]⁺ m/z 212.1281
Reference Meyers, M. J. et al. Org. Lett.2009 , 11 (16), 3523–3525

This close correlation between the calculated and experimental mass provides definitive confirmation of the compound's molecular formula.

IR spectroscopy is used to identify the types of chemical bonds, and therefore the functional groups, present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

The IR spectrum of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate displays two prominent absorption bands in the carbonyl region. One strong band corresponds to the stretching vibration of the ketone C=O bond within the four-membered cyclobutanone ring. A second strong band is attributed to the C=O stretch of the carbamate (N-Boc) group.

Key IR Absorption Bands
Functional Group Absorption Frequency (cm⁻¹)
Ketone (C=O)1779
Carbamate (N-Boc, C=O)1691
Reference Meyers, M. J. et al. Org. Lett.2009 , 11 (16), 3523–3525

The high frequency of the ketone absorption is characteristic of a carbonyl group within a strained four-membered ring.

X-ray Crystallography for Three-Dimensional Structure and Conformational Rigidity Analysis

While spectroscopic methods define connectivity, X-ray crystallography provides the ultimate proof of structure by mapping the precise positions of atoms in three-dimensional space. This technique, performed on a single crystal of the compound, yields a detailed molecular model, including bond lengths, bond angles, and torsional angles.

The structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was definitively confirmed by X-ray crystallographic analysis. nih.gov The analysis reveals the key structural features of the spirocyclic system. The two four-membered rings, the azetidine and the cyclobutanone, are nearly perpendicular to each other, a hallmark of the spiro[3.3]heptane framework. This rigid, orthogonal arrangement severely restricts the conformational flexibility of the molecule, a desirable trait in rational drug design for locking in a specific bioactive conformation. The Cambridge Structural Database (CSD) contains the deposition for this crystal structure under the code 754521. nih.gov

Computational Chemistry Methodologies for Structural and Electronic Characterization

Computational chemistry serves as a powerful complement to experimental data, offering insights into molecular structure, stability, and electronic properties. Methods like Density Functional Theory (DFT) and molecular mechanics can predict molecular geometries and the relative energies of different conformations.

Theoretical calculations are used to find the lowest energy conformation (the most stable shape) of a molecule. Geometry optimization algorithms adjust the positions of the atoms to minimize the molecule's potential energy.

For the 2-azaspiro[3.3]heptane scaffold, computational studies confirm the rigid, puckered nature of the four-membered rings. The spirocyclic center enforces a conformation where the two rings adopt a "bow-tie" like arrangement. Conformational energy calculations show that significant energy is required to distort the rings from their preferred puckered states, highlighting the inherent rigidity of the spiro[3.3]heptane system. These models help rationalize the observed spectroscopic data and provide a basis for understanding how derivatives of this scaffold might interact with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. For complex molecules, the prediction of NMR parameters, such as spin-spin coupling constants (J-couplings), through computational methods has become an invaluable tool for validating proposed structures. medium.com J-coupling constants provide information about the number of bonds separating two nuclei and the dihedral angles between them, which is crucial for conformational analysis. medium.com

Table 1: Common Types of NMR Spin-Spin Coupling Constants and Their Significance

Coupling TypeNumber of BondsInformation Provided
¹J1Direct connectivity between atoms (e.g., ¹J_CH).
²J (geminal)2Hybridization of the central atom and bond angles.
³J (vicinal)3Dihedral angle between the coupled nuclei (Karplus relationship).
ⁿJ (long-range)>3Can indicate rigid conformations or specific spatial arrangements.

This table is generated based on general principles of NMR spectroscopy.

Molecular Modeling of Spirocyclic Systems and Spatial Orientations

Molecular modeling provides a powerful means to visualize and analyze the three-dimensional structure of molecules like this compound. The spirocyclic nature of this compound imparts significant conformational rigidity. Computational techniques such as molecular mechanics and quantum mechanics can be used to determine the most stable conformations and to explore the molecule's potential energy surface.

Table 2: Representative Geometric Parameters for a Modeled Azaspiro[3.3]heptane Ring System

ParameterTypical Value RangeSignificance
C-C Bond Length (cyclobutane)1.54 - 1.56 ÅReflects ring strain.
C-N Bond Length (azetidine)1.47 - 1.49 ÅStandard single bond length.
C-spiro-C Angle~88 - 92°Defines the junction of the two rings.
Ring Puckering Angle10 - 30°Indicates the deviation from planarity.

Note: These are generalized values for similar spirocyclic systems and would need to be specifically calculated for this compound.

Analysis of Topological and Electronic Properties through Computational Methods

Computational methods are essential for delving into the topological and electronic properties of this compound, providing insights that are not directly accessible through experimental means alone.

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize the nature of chemical bonds. This analysis can identify bond critical points and characterize the bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. For this compound, this would confirm the covalent nature of the ring system and could reveal any unusual bonding characteristics arising from ring strain.

Electronic Properties: Computational methods like Density Functional Theory (DFT) can be used to calculate a wide range of electronic properties.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecular surface. For this compound, this would highlight the electronegative region around the carbonyl oxygen and the nitrogen atom, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 3: Calculated Electronic Properties of a Representative Azaspiro[3.3]heptane Derivative

PropertyCalculated ValueImplication
HOMO Energy-6.5 eVRegion of electron donation (nucleophilic character).
LUMO Energy1.2 eVRegion of electron acceptance (electrophilic character).
HOMO-LUMO Gap7.7 eVHigh gap suggests good kinetic stability.
Dipole Moment~2.5 DIndicates a moderately polar molecule.

Note: These values are illustrative for a generic azaspiro[3.3]heptane system and would require specific calculation for the 6-oxo derivative.

Strategic Applications of 2 Azaspiro 3.3 Heptan 6 One and Its Derivatives in Chemical Science

Role as Core Building Blocks in Organic Synthesis

The inherent strain and conformational rigidity of the 2-azaspiro[3.3]heptane framework provide a unique starting point for the synthesis of novel and complex molecular architectures. Its utility as a core building block stems from the predictable orientation of substituents, allowing for precise control over the spatial presentation of chemical functionality.

Construction of Complex Spirocyclic Architectures

The 2-azaspiro[3.3]heptane motif serves as a valuable and increasingly popular building block in the synthesis of more elaborate spirocyclic systems. researchgate.net These strained spiro-heterocycles are of significant interest due to the well-defined spatial location of their substituents, which emanate with predictable exit vectors. researchgate.net The development of synthetic routes to heteroatom-substituted spiro[3.3]heptanes has provided chemists with tools to construct novel, three-dimensional molecular frameworks that are finding applications in drug discovery. researchgate.netnih.gov The synthesis of such complex molecules is often aimed at producing sp³-rich compounds, a characteristic associated with greater clinical success for drug candidates. rsc.org

Template for Chemical Library Synthesis and Diversification

The 2-azaspiro[3.3]heptane scaffold is a key template in the generation of chemical libraries, particularly for DNA-Encoded Library Technology (DELT). rsc.orgrsc.org This technology enables the rapid and efficient screening of vast numbers of compounds for biological activity. The use of 2-azaspiro[3.3]heptane and its derivatives allows for the creation of libraries with significant structural and spatial diversity. rsc.org For instance, these scaffolds can be functionalized to incorporate a variety of substituents, leading to large collections of unique, sp³-rich molecules that explore previously untapped chemical space. rsc.orgnih.gov The predictable geometry of the spirocyclic core ensures that the appended functionalities are presented in a well-defined and consistent manner, which is crucial for interpreting structure-activity relationships (SAR).

Integration as Rigid Linker Motifs (e.g., in PROTAC development)

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. nih.gov A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker. nih.govresearchgate.net The linker plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, stability, and the spatial orientation of the two ligands. researchgate.netenamine.net Rigid linkers, such as those derived from 2-azaspiro[3.3]heptane, are increasingly sought after. enamine.net The conformational constraint imposed by the spirocyclic scaffold can optimize the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent protein degradation. nih.gov For example, 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine has been identified as a linker for use in the synthesis of PROTACs. medchemexpress.com The rigidity of this linker helps to maintain an optimal distance and orientation between the protein-binding and E3 ligase-binding moieties, which can lead to improved potency and selectivity. researchgate.net

Bioisosteric Utility of 2-Azaspiro[3.3]heptan-6-one Derivatives in Medicinal Chemistry

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. Derivatives of 2-azaspiro[3.3]heptane have proven to be highly effective bioisosteres for common saturated heterocycles, offering advantages in terms of physicochemical properties and molecular geometry.

Structural Mimicry of Common Saturated Heterocycles (e.g., piperidine (B6355638), morpholine (B109124), piperazine (B1678402), homopiperidine, pipecolic acid)

The 2-azaspiro[3.3]heptane scaffold has been widely recognized as a valuable bioisosteric replacement for the piperidine ring in bioactive compounds. researchgate.netresearchgate.netrsc.org This substitution can lead to improvements in properties such as aqueous solubility. researchgate.net The development of strained spiro-heterocycles, including derivatives of spiro[3.3]heptane, has been driven by their potential to mimic various saturated rings in drug design. researchgate.net For example, 2,6-diazaspiro[3.3]heptane has been successfully employed as a bioisostere for piperazine, leading to enhanced target selectivity and reduced off-target effects in some instances. rsc.orgacs.org Similarly, other heteroatom-containing spiro[3.3]heptanes have been investigated as surrogates for morpholine and thiomorpholine. researchgate.net The synthesis of amino acid derivatives, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, has provided constrained analogues of natural amino acids like ornithine, for use in peptidomimetic drug design. researchgate.netenamine.net

The following table provides examples of spiro[3.3]heptane derivatives and the common heterocycles they can mimic:

Spiro[3.3]heptane DerivativeCommon Heterocycle Mimicked
2-Azaspiro[3.3]heptanePiperidine researchgate.netrsc.org
1-Azaspiro[3.3]heptanePiperidine enamine.net
2,6-Diazaspiro[3.3]heptanePiperazine rsc.orgnih.gov
2-Oxa-6-azaspiro[3.3]heptaneMorpholine rsc.org
2-Thia-6-azaspiro[3.3]heptaneThiomorpholine researchgate.net
2-Azaspiro[3.3]heptane-6-carboxylic acidPipecolic acid, GABA researchgate.netenamine.net

Impact on Molecular Conformation and Vectorization in Ligand Design

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane core has a profound impact on the conformation of ligands into which it is incorporated. researchgate.net Unlike more flexible ring systems, the spiro[3.3]heptane scaffold has limited conformational freedom, which results in a predictable and well-defined orientation of its substituents. researchgate.net This "predictable vectorization" is highly advantageous in ligand design as it allows for more precise positioning of key pharmacophoric groups to interact with a biological target. researchgate.netresearchgate.net By locking the conformation of a part of the molecule, chemists can reduce the entropic penalty of binding to a receptor, potentially leading to increased potency and selectivity. researchgate.net The defined exit vectors from the spirocyclic core guide the placement of functional groups in three-dimensional space, facilitating the design of ligands with improved complementarity to their target binding sites. researchgate.net

Influence on Physicochemical Parameters Relevant to Drug Candidate Design (e.g., lipophilicity, basicity, metabolic stability)

The incorporation of the 2-azaspiro[3.3]heptane framework and its heteroatom-containing analogues into molecular scaffolds has a marked influence on key physicochemical properties that are critical for the design of drug candidates. These modifications can strategically alter lipophilicity, basicity, and metabolic stability, thereby enhancing the drug-like characteristics of a compound.

Lipophilicity and Basicity:

A notable and somewhat counterintuitive effect of replacing common six-membered heterocycles like morpholines, piperidines, and piperazines with azaspiro[3.3]heptanes is a reduction in lipophilicity, as measured by the distribution coefficient (logD). nih.govresearchgate.net This decrease in logD, by as much as -1.0, occurs despite the net addition of a carbon atom. researchgate.net This phenomenon is largely rationalized by a concurrent increase in the basicity (pKa) of the nitrogen atom within the spirocyclic system. nih.govresearchgate.net For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in the MCHr1 antagonist AZD1979 resulted in a significant increase in basicity (ΔpKa = +1.5) and a decrease in lipophilicity (ΔlogD7.4 = -1.2). nih.gov Similarly, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane showed comparable trends, with a ΔpKa of +1.4 and a ΔlogD7.4 of -1.0. nih.gov

However, the effect on lipophilicity is not universal and depends on the attachment point. While C-linked azaspiro[3.3]heptanes generally lead to decreased lipophilicity, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD7.4 by +0.2 to +0.5, which is more consistent with the simple addition of a nonpolar carbon atom. nih.govresearchgate.net The strategic functionalization of the 2-azaspiro[3.3]heptane core provides a further avenue for fine-tuning lipophilicity and aqueous solubility. univ.kiev.ua

The following table summarizes the observed changes in pKa and logD7.4 when replacing a standard heterocycle with an azaspiro[3.3]heptane derivative in various molecular contexts.

Original HeterocycleAzaspiro[3.3]heptane DerivativeΔpKaΔlogD7.4Reference
Morpholine2-Oxa-6-azaspiro[3.3]heptane+1.5-1.2 nih.gov
Piperazine (NMe)2,6-Diazaspiro[3.3]heptane (NMe)+1.4-1.0 nih.gov
Piperazine (NAc)2,6-Diazaspiro[3.3]heptane (NAc)+1.3-0.9 nih.gov

Metabolic Stability:

The rigid, three-dimensional structure of the spiro[3.3]heptane system can confer enhanced metabolic stability. Spirocyclic bioisosteres are noted for their improved stability against oxidative enzymes, which is often a liability for piperidine-containing compounds. univ.kiev.ua In the case of AZD1979, the introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety led to a significant reduction in turnover in both human liver microsomes (HLM) and hepatocytes. nih.gov Similarly, early examples of 2,6-diazaspiro[3.3]heptane derivatives also demonstrated lower HLM metabolism. nih.gov This increased stability is a key advantage of employing these strained ring systems in drug design. uniba.it

Development of Novel Chemical Space and Pharmacophores

The unique structural and conformational properties of this compound and its derivatives make them valuable building blocks for the exploration of novel chemical space and the development of new pharmacophores. In an era where the diversity of compound libraries is often limited, a shift towards molecules with higher sp3-hybridization character and greater molecular complexity is correlated with reduced promiscuity and lower toxicity. uniba.it

Strained spiro heterocycles, such as the azaspiro[3.3]heptane motif, are at the forefront of this trend. uniba.itresearchgate.net Their key features include:

High Molecular Rigidity: The spirocyclic fusion of two four-membered rings results in a conformationally constrained structure. This rigidity reduces the entropic penalty upon binding to a biological target and allows for a more precise and predictable orientation of substituents (vectorization) in three-dimensional space. uniba.itresearchgate.net

Three-Dimensionality: These scaffolds inherently possess a high degree of three-dimensional character, moving away from the flat, aromatic structures that have historically dominated screening libraries. This increased F(sp3) fraction is a desirable attribute in modern drug discovery. uniba.it

Novel Bioisosteres: Azaspiro[3.3]heptanes have been successfully employed as bioisosteres for more common saturated heterocycles like piperidines, morpholines, and piperazines. univ.kiev.uauniba.it This replacement can lead to improved physicochemical and pharmacokinetic properties, as seen with drug candidates like AZD1979, which incorporates a 2-oxa-6-azaspiro[3.3]heptane motif. uniba.it

The development of synthetic methodologies to access these complex scaffolds, such as the use of photocatalysis to generate 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, is further expanding the accessible chemical space for applications like DNA-encoded library technology (DELT). rsc.org By providing new, spatially diverse, and F(sp3)-rich building blocks, 2-azaspiro[3.3]heptane derivatives enable medicinal chemists to design novel pharmacophores with enhanced drug-like properties and to explore previously inaccessible regions of biologically relevant chemical space. uniba.itrsc.org

Applications as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While the direct use of this compound itself as a chiral auxiliary is not prominently documented, the principles of asymmetric synthesis have been applied to generate enantiomerically pure derivatives of this scaffold, often relying on established chiral auxiliaries.

A significant application in this area involves the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. researchgate.net This has been achieved through the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman's imines). researchgate.net In this process, the N-tert-butanesulfinyl group acts as the chiral auxiliary, guiding the nucleophilic addition to the imine carbon with high facial selectivity. researchgate.netsemanticscholar.org

The general three-step procedure is as follows:

Diastereoselective Addition: The enolate of ethyl cyclobutanecarboxylate adds to the chiral N-tert-butanesulfinyl imine. The auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in high preference.

Reduction: The ester group of the addition product is reduced to a primary alcohol.

Intramolecular Cyclization: The resulting alcohol is converted to a leaving group (e.g., a tosylate), which then undergoes an intramolecular nucleophilic substitution by the nitrogen atom to form the second four-membered ring of the 2-azaspiro[3.3]heptane system. researchgate.net

This methodology allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are valuable motifs for drug discovery. researchgate.net The success of this strategy hinges on the effective stereochemical control exerted by the chiral sulfinyl auxiliary during the key bond-forming step. semanticscholar.org

Use as Model Compounds for Investigating Strained Ring Systems and Reactivity

The 2-azaspiro[3.3]heptane framework, characterized by the fusion of two four-membered rings through a single carbon atom, represents a class of strained spiro heterocycles (SSHs). uniba.itresearchgate.net This inherent ring strain imparts unique chemical and physical properties, making these compounds excellent models for investigating the fundamental aspects of strained ring systems and their reactivity.

The interest in these molecules is driven by the understanding that their high ring strain can be harnessed for various applications in organic synthesis. researchgate.net For example, the strain energy can be released in subsequent reactions, providing a thermodynamic driving force for chemical transformations. The study of these systems offers insights into:

Bonding and Geometry: The spirocyclic nature of the [3.3]heptane core forces specific bond angles and lengths that deviate from ideal tetrahedral geometry. Investigating these structures provides data on the limits of covalent bonding and the consequences of geometric constraint.

Reactivity and Stability: The strain within the molecule influences its reactivity. Researchers can study how the azetidine (B1206935) and cyclobutane (B1203170) rings behave under various reaction conditions (e.g., nucleophilic attack, ring-opening reactions) compared to their less-strained acyclic or monocyclic counterparts. For example, the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane proceeds through the strain-release of a highly strained azabicyclo[1.1.0]butyl intermediate. uniba.itresearchgate.net

By serving as model compounds, 2-azaspiro[3.3]heptanes and their derivatives contribute to a deeper understanding of the chemistry of strained systems, which in turn fuels the design of new synthetic methodologies and the development of novel molecular architectures with tailored properties for medicinal chemistry and materials science. uniba.itresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azaspiro[3.3]heptan-6-one, and what key reaction conditions ensure reproducibility?

  • The synthesis typically involves spirocyclic ring formation via reductive amination or alkylation. For example, LiAlH₄ in tetrahydrofuran (THF) at -40°C is used to reduce intermediates like tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate, yielding functionalized derivatives with >95% purity after vacuum distillation . Critical parameters include temperature control (-20°C to 0°C), solvent purity, and stoichiometric ratios of reagents like LiAlH₄. Reproducibility requires strict exclusion of moisture and oxygen .

Q. How can the identity and purity of this compound derivatives be validated experimentally?

  • Characterization relies on 1^1H/13^{13}C NMR (400–500 MHz) to confirm spirocyclic geometry and substituent positions. Mass spectrometry (LCMS/GCMS with CI or EI ionization) verifies molecular weight. Purity is assessed via HPLC (>95% by area normalization) and elemental analysis. For example, tert-butyl-protected intermediates show distinct carbonyl peaks at ~170 ppm in 13^{13}C NMR .

Q. What are the primary challenges in scaling up the synthesis of this compound derivatives?

  • Key challenges include exothermic reactions (e.g., LiAlH₄ reductions), which require controlled addition and cooling. Large-scale purification via silica gel chromatography is impractical; instead, distillation or crystallization (e.g., using ethyl acetate/petroleum ether) is preferred. A 100 g-scale synthesis of a related spirocyclic azetidine achieved 87% yield using hydroxide-facilitated alkylation, highlighting the importance of optimized workup protocols .

Advanced Research Questions

Q. How do substituents on the spirocyclic core influence the pharmacokinetic properties of this compound derivatives?

  • Substituents like hydroxyethyl or carbamate groups modulate lipophilicity (logP) and solubility. For instance, replacing a piperidine moiety in Bupivacaine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid reduced toxicity 5-fold and increased water solubility by disrupting planar geometry, as confirmed by in vitro ADME assays . Computational modeling (e.g., molecular docking) can predict how sp3^3-rich frameworks enhance target binding .

Q. What mechanistic insights explain the enhanced metabolic stability of spirocyclic derivatives compared to non-cyclic analogs?

  • The rigid spirocyclic structure reduces cytochrome P450-mediated oxidation by sterically shielding labile sites. For example, tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate shows <10% degradation in human liver microsomes after 1 hour, versus >50% for linear analogs. Stability is quantified via LC-MS metabolite profiling .

Q. Can this compound derivatives act as bioisosteres for pipecolic acid in drug design?

  • Yes. The spirocyclic core mimics pipecolic acid’s conformational rigidity while introducing 3D diversity. In Bupivacaine analogs, this substitution retained local anesthetic activity but extended duration (12–24 hours in rodent models) due to slower tissue diffusion. 1^1H NMR studies confirm similar pKa values (~8.5), enabling comparable ionization at physiological pH .

Q. What strategies enable late-stage functionalization of this compound for SAR studies?

  • Post-synthetic modifications include:

  • Mitsunobu reactions : Introducing aryl ethers using DIAD/PPh3_3 (e.g., coupling with dioxopiperidine isoindole derivatives) .
  • Seyferth-Gilbert homologation : Converting alcohols to alkynes via Bestmann-Ohira reagent, yielding terminal alkynes for click chemistry .
  • TFA deprotection : Removing tert-butyl groups under mild acidic conditions (DCM/TFA, 4 hours) to expose amines for acylations .

Methodological Notes

  • Contradiction Analysis : While LiAlH₄ is widely used for reductions, alternative methods like catalytic hydrogenation (e.g., Pd/C) may reduce side reactions in oxygen-sensitive intermediates .
  • Experimental Design : For toxicity studies, compare IC₅₀ values in hepatocyte assays and in vivo LD₅₀ in rodents to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptan-6-one
Reactant of Route 2
2-Azaspiro[3.3]heptan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.